Angoletin

Antioxidant Free Radical Structure-Activity Relationship

When validating dihydrochalcone SAR assays, unreliable negative controls confound baseline activity measurements. Angoletin provides a rigorously validated, structurally defined inactive reference standard with confirmed coplanar conformation and publicly available NMR assignments. • Confirmed inactive in mitochondrial uncoupling & DPPH radical scavenging assays; ideal negative control • Unique planar conformation validated by NMR; differentiates from active analogs like myrigalone B • Public 13C-NMR data available for HPLC/LC-MS method validation & instrument calibration • Documented MIC: 0.8 µg/mL against B. subtilis for antimicrobial SAR & resistance studies

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 76444-55-8
Cat. No. B1202707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngoletin
CAS76444-55-8
Synonyms2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone
angoletin
ON-III compound
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O
InChIInChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3
InChIKeyHBRYKWADRULLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angoletin: A C-Methylated Dihydrochalcone for Bioactivity Screening and Natural Product Research


Angoletin (CAS 76444-55-8), chemically defined as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone, is a naturally occurring C-methylated flavonoid belonging to the dihydrochalcone subclass [1]. It has been isolated from several plant species including Uvaria angolensis, Ceratiola ericoides, and Myrica gale [2]. As a specialized dihydrochalcone, angoletin exhibits distinct physicochemical properties—notably its planar conformation—that critically differentiate it from structurally similar flavonoids, directly impacting its biological activity profile and making it an essential reference standard for structure-activity relationship (SAR) investigations and comparative pharmacological studies [3].

Negative Control Fit Confirmed inactivity in radical scavenging and uncoupling assays
Structural Reference Unique coplanar conformation validated by NMR for SAR studies
SAR Tool Differentiates activity profiles among C-methylated dihydrochalcones

Why Generic Substitution with Related Dihydrochalcones Is Not Scientifically Justified


Generic substitution among C-methylated dihydrochalcones is precluded by profound, activity-determining conformational differences that are not discernible from a superficial chemical formula. Angoletin's unique coplanar arrangement of its aromatic rings, confirmed by NMR, fundamentally alters its ability to engage in intramolecular hydrogen bonding [1]. This key structural feature renders it biologically inactive in assays where closely related analogs, such as myrigalone B (which differs primarily in hydroxyl/methoxy substitution pattern), demonstrate potent activity [2]. Therefore, substituting angoletin with a more 'active' analog like myrigalone B will invalidate any study requiring a negative control or a specific inactive structural phenotype. The selection of angoletin must be based on this precise, quantifiable lack of function relative to its comparators, not merely on its classification as a dihydrochalcone.

Conformation mismatch Angoletin's coplanar rings preclude activity; active analogs adopt orthogonal conformations, shifting functional profile
Negative control invalidation Substitution with an active analog would mask baseline effects and compromise assay interpretation
SAR misattribution Using a different dihydrochalcone can mislead structure-activity conclusions due to non-interchangeable bioactivity

Head-to-Head Bioactivity and Structural Data for Informed Procurement


DPPH Radical Scavenging: Angoletin vs. Myrigalone B

In a direct comparative study using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, angoletin exhibited no measurable activity, in stark contrast to the structurally analogous myrigalone B (2′,6′-dihydroxy-4′-methoxy-3′,5′-dimethyl-dihydrochalcone), which was characterized as an effective scavenger [1]. The study attributes this functional divergence to conformational differences: NMR analysis revealed that angoletin adopts a coplanar arrangement of its aromatic rings, which precludes the formation of a key intramolecular hydrogen bond that acts as a thermodynamic driving force for radical scavenging in the orthogonally-conformed myrigalone B [1].

DPPH Scavenging
Head-to-head
Angoletin: inactive; Myrigalone B: active scavenger
Supports negative control selection for antioxidant assays
Coplanar conformation prevents key H-bond; data to verify in other assay systems
Antioxidant Free Radical Structure-Activity Relationship

Mitochondrial Uncoupling Activity Compared to Myrigalone Congeners

Angoletin was evaluated for its ability to uncouple oxidative phosphorylation in isolated rat liver mitochondria. The study directly compared angoletin to several myrigalone congeners and the classical uncoupler 2,4-dinitrophenol (DNP) [1]. While Myrigalone A (MyA) was the most potent, increasing state 4 respiration by 87±8 natoms O/min/mg at 45 μM—more than twice the effect of DNP—angoletin and myrigalone E were both found to be completely inactive uncouplers [1]. Additionally, MyA at 45 μM caused a ~70% inhibition of ATP synthesis, an effect absent in the inactive compounds [1].

Mitochondrial Uncoupling
Head-to-head
Angoletin & MyE: inactive; MyA: 87±8 natoms O/min/mg at 45 µM
Establishes baseline inactivity for bioenergetic disruption studies
Isolated rat liver mitochondria; activity context-dependent on congener structure
Mitochondrial Function Oxidative Phosphorylation Toxicology

Antimicrobial MIC Values: Angoletin vs. Anguvetin

In a study of dihydrochalcones and flavanones from Uvaria angolensis, the antimicrobial activities of several compounds were assessed. Angoletin demonstrated variable activity, with reported Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL against Staphylococcus aureus, 0.8 µg/mL against Bacillus subtilis, and 6.3 µg/mL against Mycobacterium smegmatis [1]. In the same study, the related dihydrochalcone anguvetin (7) was found to be more potent against the same strains, with MICs of 1.5, 0.2, and 1.5 µg/mL, respectively [1].

Antimicrobial MIC
Cross-study comparable
S. aureus: 12.5 µg/mL; B. subtilis: 0.8 µg/mL; M. smegmatis: 6.3 µg/mL
Supports strain-specific antimicrobial screening context
Anguvetin more potent (1.5, 0.2, 1.5 µg/mL); review for potency requirements
Antimicrobial Natural Product Microbiology

Conformational Differentiation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, quantitative evidence for the unique coplanar conformation of angoletin, which distinguishes it from structurally similar, bioactive flavonoids. In a dedicated SAR study, NMR analysis of angoletin showed no evidence of the orthogonal ring arrangement observed in the potent antioxidant myrigalone B [1]. This conformational lock in angoletin prevents the formation of an intramolecular hydrogen bond upon hydrogen atom abstraction, a proposed thermodynamic driving force for radical scavenging [1]. The 13C-NMR chemical shifts for angoletin have been fully assigned and are available in authoritative spectral databases, providing a definitive reference for verifying compound identity and purity [2].

NMR Conformation
Head-to-head
Coplanar ring arrangement confirmed; MyB: orthogonal
Provides structural benchmark for identity verification and SAR interpretation
13C-NMR chemical shifts available; supports QC and computational modeling
Structural Biology NMR Conformational Analysis

Strategic Application Scenarios in Biomedical and Natural Product Research


Definitive Negative Control in Antioxidant and Uncoupling Assays

Based on its confirmed inactivity in both DPPH radical scavenging and mitochondrial uncoupling assays [1][2], angoletin serves as a scientifically rigorous negative control. Laboratories can reliably use angoletin to establish baseline activity levels and validate assay sensitivity, particularly when testing novel dihydrochalcones or flavonoids for pro-oxidant or uncoupling properties. Its lack of confounding activity ensures that any observed signal in treated samples is due to the test article and not a background effect of the compound scaffold.

Chemical and Structural Reference Standard for Analytical Methods

Angoletin's well-characterized and publicly available NMR spectral data, including definitive 13C-NMR assignments [1], make it an ideal reference standard for analytical chemistry. Researchers can utilize angoletin to calibrate HPLC-UV, LC-MS, or NMR instruments, or to validate methods for the quantification and identification of dihydrochalcones in complex plant extracts. Its unique coplanar conformation also makes it a valuable standard for computational chemistry and molecular modeling studies aimed at predicting the behavior of similar flavonoids.

Selective Antimicrobial Agent for Specialized Research

With documented moderate antimicrobial activity against specific bacterial strains, including an MIC of 0.8 µg/mL against B. subtilis [1], angoletin can be procured for studies investigating the structure-activity relationships of dihydrochalcone antibiotics. Its variable potency across species allows for comparative mechanistic studies or for use in assays where a less potent agent is required to study resistance development or sub-inhibitory effects. The availability of quantitative MIC data enables precise, dose-response experimental design.

Negative Control for Allelopathy and Plant Biology Studies

Angoletin has been identified in plants known for allelopathic interactions, such as Ceratiola ericoides [1]. While more potent growth inhibitors like 6,8-dimethylpinocembrin have been identified in the same plant, angoletin's presence and defined lack of strong activity in certain assays make it a useful control compound in studies investigating the specific chemical basis of allelopathy. It allows researchers to differentiate the effects of the primary bioactive allelochemicals from other, non-active co-occurring flavonoids.

Application
Selection Property
Validation Focus
Negative control for antioxidant/uncoupling assays
Confirmed inactivity in radical scavenging and mitochondrial uncoupling
Baseline activity and assay sensitivity validation
Analytical reference standard
Well-characterized NMR spectra and unique coplanar conformation
Instrument calibration and dihydrochalcone method validation
Antimicrobial SAR studies
Moderate, strain-specific antimicrobial profile with reported MIC values
Dose-response design and resistance mechanism studies
Allelopathy negative control
Defined lack of strong growth inhibition in allelopathic plant models
Differentiation of bioactive allelochemicals from inactive co-occurring flavonoids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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